3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride
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Overview
Description
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride is an organic compound characterized by its unique structure, which includes an octane chain flanked by two benzoyl chloride groups connected via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride typically involves the reaction of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction scheme is as follows:
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid+Thionyl chloride→3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions, with additional steps for purification and quality control to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzyl alcohol.
Scientific Research Applications
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of polymers and other materials with specific properties.
Biological Studies: May be used to modify biomolecules for studying their functions and interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride groups can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic and modification processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzoyl chloride
- 3,3’-[Butane-1,4-diylbis(oxy)]dibenzoyl chloride
- 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride
Uniqueness
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride is unique due to its longer octane chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
111244-81-6 |
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Molecular Formula |
C22H24Cl2O4 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
3-[8-(3-carbonochloridoylphenoxy)octoxy]benzoyl chloride |
InChI |
InChI=1S/C22H24Cl2O4/c23-21(25)17-9-7-11-19(15-17)27-13-5-3-1-2-4-6-14-28-20-12-8-10-18(16-20)22(24)26/h7-12,15-16H,1-6,13-14H2 |
InChI Key |
HHICBWVNGVZGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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